Evidence Item 1: Validated In Vivo Efficacy of the 4-Methoxyphenyl-Thiophene Moiety in an Advanced Anti-Tubercular Lead (S006-830)
The value of the [4-(4-methoxyphenyl)thiophen-2-yl] core is validated by its presence in S006-830, a lead anti-tubercular compound. While not a direct head-to-head assay of the title compound, this evidence demonstrates the functional utility of its core scaffold. S006-830, which incorporates the 4-methoxyphenyl-thiophene substructure, demonstrates significant in vivo efficacy, unlike many simpler thiophene analogs [1].
| Evidence Dimension | In Vivo Lung CFU Reduction in Mouse Model of Tuberculosis |
|---|---|
| Target Compound Data | S006-830: 2.2 × 10^7 CFU |
| Comparator Or Baseline | Untreated Mice: 31 × 10^7 CFU; Ethambutol (EMB): 1.27 × 10^7 CFU; Pyrazinamide (PZA): 1.9 × 10^7 CFU |
| Quantified Difference | ~15-fold reduction vs. untreated mice; Comparable to first-line TB drugs EMB and PZA |
| Conditions | In vivo murine model of Mycobacterium tuberculosis infection |
Why This Matters
This demonstrates that the 4-methoxyphenyl-thiophene moiety, a key component of the target compound, is a validated pharmacophore capable of driving significant in vivo efficacy, making the target compound a valuable building block for medicinal chemistry programs targeting infectious diseases.
- [1] Singh, P., et al. (2015). Thiophene containing trisubstituted methanes [TRSMs] as identified lead against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 95, 357-368. View Source
